3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
Overview
Description
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 3 and a 2,2-difluoroethyl group at position 1 of the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Mechanism of Action
Mode of Action
The mode of action of 3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole involves the construction of complex structures from activated o-aminostyrenes with ethyl bromodi-fluoroacetate as a difluorocarbene source . Through double capture of a difluorocarbene, two different types of fluorine motifs are incorporated into the products with simultaneous construction of one C–N and two C–C bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction of the difluoroethyl group can lead to the formation of ethyl-substituted pyrazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy-substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of ethyl-substituted pyrazoles.
Scientific Research Applications
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1H-pyrazole: Lacks the difluoroethyl group, which may result in different chemical reactivity and biological activity.
1-(2,2-Difluoroethyl)-1H-pyrazole: Lacks the chloromethyl group, which may affect its nucleophilic substitution reactions.
Uniqueness
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and difluoroethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c7-3-5-1-2-11(10-5)4-6(8)9/h1-2,6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYDQDOSYCGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CCl)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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